molecular formula C8H10N2O2 B130097 1-(4-Ethoxypyrimidin-2-yl)ethanone CAS No. 145947-97-3

1-(4-Ethoxypyrimidin-2-yl)ethanone

Cat. No. B130097
M. Wt: 166.18 g/mol
InChI Key: LNLIGTYHRVFOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxypyrimidin-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPE and has a molecular formula of C8H10N2O2.

Mechanism Of Action

The mechanism of action of EPE is not fully understood. However, it is believed that EPE acts as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, EPE may inhibit the growth of cancer cells and other rapidly dividing cells.

Biochemical And Physiological Effects

EPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPE inhibits the growth of cancer cells and other rapidly dividing cells. EPE has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EPE in lab experiments is its ease of synthesis. EPE can be synthesized in a few simple steps and is relatively inexpensive. However, one of the limitations of using EPE in lab experiments is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research on EPE. One of the most significant future directions is the development of EPE derivatives with improved solubility and potency. EPE derivatives may have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another future direction is the study of the mechanism of action of EPE and its derivatives. Understanding the mechanism of action of EPE may lead to the development of more potent and selective inhibitors of DHODH.

Scientific Research Applications

EPE has been used in various scientific research studies due to its potential applications in different fields. One of the most significant research applications of EPE is its use as a building block for the synthesis of other compounds. EPE has been used in the synthesis of various pyrimidine derivatives that have shown potential applications in the pharmaceutical industry.

properties

CAS RN

145947-97-3

Product Name

1-(4-Ethoxypyrimidin-2-yl)ethanone

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(4-ethoxypyrimidin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-3-12-7-4-5-9-8(10-7)6(2)11/h4-5H,3H2,1-2H3

InChI Key

LNLIGTYHRVFOBN-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC=C1)C(=O)C

Canonical SMILES

CCOC1=NC(=NC=C1)C(=O)C

synonyms

Ethanone, 1-(4-ethoxy-2-pyrimidinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-ethoxy-1-(4-ethoxypyrimidin-2-yl)-ethylene (2.7 g) in acetone (20 ml) was treated with hydrochloric acid (6 ml of a 2M solution). The reaction mixture was allowed to stand for 16 hours, then warmed at 40° C. for 11/2 hours, and concentrated. The residue was diluted with water and neutralised with sodium bicarbonate. The aqueous phase was extracted with ethyl acetate (×2) and the combined extracts were washed with brine, dried and concentrated to give 2-acetyl-4-ethoxypyrimidine (1.8 g, 78% yield) as a colourless oil which partially solidified on standing, and was used without further purification; IR maximum (film): 1717cm-1 ; 1H NMR (270 MHz): δ1.45(3H,t), 2.74(3H,s), 4.53(2H,q), 6.85(1H,d), 8.60(1H,d) ppm.
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1-ethoxy-1-(4-ethoxypyrimidin-2-yl)-ethylene
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